molecular formula C17H21NO4 B2935501 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2287262-10-4

6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No. B2935501
CAS RN: 2287262-10-4
M. Wt: 303.358
InChI Key: SRDNJRMDCSMARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic derivative of the amino acid proline and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. The compound has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of misfolded or damaged proteins.
Biochemical and Physiological Effects:
6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. The compound has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid in lab experiments include its potential therapeutic applications, its spirocyclic structure, and its ability to inhibit the activity of certain enzymes or proteins. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis method of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid involves the reaction of proline with 1,3-dibromopropane in the presence of a base. The resulting intermediate is then reacted with phenylmagnesium bromide to form the desired compound. The synthesis of this compound has been reported in several research studies, and the yield and purity of the compound have been optimized through various reaction conditions.

Scientific Research Applications

6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anticancer, antifungal, and antiviral activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the expression of cancer-related genes. It has also demonstrated antifungal activity against various fungal strains and antiviral activity against HIV-1 and herpes simplex virus.

properties

IUPAC Name

6-phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-15(20)14-7-10-17(8-4-9-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNJRMDCSMARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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